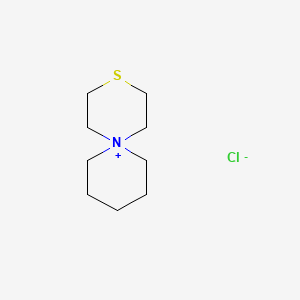
3-Thia-6-azoniaspiro(5.5)undecane chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thia-6-azoniaspiro(5.5)undecane chloride is a chemical compound with the molecular formula C9H18ClNS. It is known for its unique spiro structure, which includes a sulfur atom and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-6-azoniaspiro(5.5)undecane chloride typically involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. One common method involves the reaction of a cyclic amine with a thiol compound in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
3-Thia-6-azoniaspiro(5.5)undecane chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxide or alkoxide derivatives.
科学研究应用
3-Thia-6-azoniaspiro(5.5)undecane chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Thia-6-azoniaspiro(5.5)undecane chloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The compound can also undergo redox reactions, which can influence cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Thia-6-azoniaspiro(5.5)undecane hydroxide
- 6-Azoniaspiro(5.5)undecane chloride
- 3,9-Diaza-6-azoniaspiro(5.5)undecane chloride
Uniqueness
3-Thia-6-azoniaspiro(5.5)undecane chloride is unique due to its specific spiro structure, which includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties, making it useful in a variety of applications. Compared to similar compounds, it may offer different reactivity and stability profiles, which can be advantageous in certain research and industrial contexts.
生物活性
3-Thia-6-azoniaspiro(5.5)undecane chloride is a quaternary ammonium compound notable for its unique spirocyclic structure, which incorporates a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈ClNS, with a molecular weight of approximately 201.76 g/mol. Its structure features a spiro arrangement that connects two nitrogen atoms and a sulfur atom, contributing to its distinctive chemical properties. The presence of the quaternary ammonium group imparts cationic characteristics, enhancing its solubility in polar solvents and reactivity in various chemical environments.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been utilized in formulations aimed at combating various microbial infections due to its effectiveness against bacteria and fungi. The compound's cationic nature enhances its ability to disrupt microbial cell membranes, leading to cell death.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 μg/mL | |
| Bacillus subtilis | 62.50 μg/mL | |
| Candida albicans | Not effective |
The mechanism by which this compound exerts its antimicrobial effects involves interaction with the microbial cell membrane, leading to increased permeability and eventual lysis of the cells. This is facilitated by the compound's positive charge, which attracts it to negatively charged components of the microbial membranes.
Study on Antimicrobial Properties
In a study conducted by Ribeiro et al., the antimicrobial activity of various extracts containing this compound was evaluated against several pathogenic microorganisms. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
Cytotoxicity Assessment
While the compound shows promise as an antimicrobial agent, it is essential to assess its cytotoxicity to ensure safety for potential therapeutic applications. Preliminary studies suggest that at therapeutic concentrations, this compound exhibits low cytotoxicity against human cell lines, indicating a favorable safety profile for further development .
Table 2: Cytotoxicity Profile of this compound
属性
CAS 编号 |
94276-07-0 |
|---|---|
分子式 |
C9H18ClNS |
分子量 |
207.76 g/mol |
IUPAC 名称 |
3-thia-6-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C9H18NS.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h1-9H2;1H/q+1;/p-1 |
InChI 键 |
WXATUYAACRMMCO-UHFFFAOYSA-M |
规范 SMILES |
C1CC[N+]2(CC1)CCSCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















